6-Amino-5-(2-chloroacetyl)-1-propyl-1,2,3,4-tetrahydropyrimidine-2,4-dione
Overview
Description
The compound “6-Amino-5-(2-chloroacetyl)-1-propyl-1,2,3,4-tetrahydropyrimidine-2,4-dione” is a type of heterocyclic compound . It has a molecular weight of 273.72 . The compound is typically stored at room temperature and is available in powder form .
Synthesis Analysis
The synthesis of such compounds often involves the use of cyanoacetohydrazides as precursors in reactions leading to the construction of heterocycles . This substrate can act as an ambident nucleophile, that is, as both an N- and C-nucleophile . Upon treatment of cyanoacetic acid hydrazide with various reactants, attack can take place at five possible sites .Molecular Structure Analysis
The InChI code for this compound is1S/C11H16ClN3O3/c1-6(2)5-15-9(13)8(7(16)4-12)10(17)14(3)11(15)18/h6H,4-5,13H2,1-3H3
. This code provides a unique representation of the compound’s molecular structure. Chemical Reactions Analysis
Cyanoacetamides, which this compound is a type of, are polyfunctional compounds possessing both electrophilic and nucleophilic properties . These chemical properties have been used to design different heterocyclic moieties with different ring sizes .Physical and Chemical Properties Analysis
This compound has a molecular weight of 273.72 . It is typically stored at room temperature and is available in powder form .Scientific Research Applications
Synthesis and Chemical Transformations
One study describes the acylation of a 6-(methylamino)-5-nitrosopyrimidine with chloroacetic anhydride among other reagents, leading to various derivatives, highlighting the compound's versatility in synthesizing pteridine-4,7(3H,8H)-diones, a process that could be relevant for creating analogs or derivatives of the specified chemical for further biological evaluation or material science applications (Steinlin & Vasella, 2009).
Supramolecular Assemblies
Another study focuses on novel pyrimidine derivatives for creating hydrogen-bonded supramolecular assemblies. This research could imply that similar structural motifs in the specified compound might be explored for designing new materials or sensors, leveraging the hydrogen bonding capability of pyrimidine derivatives for constructing organized structures (Fonari et al., 2004).
Antiviral Activities
Research on N4-β-D-Glycoside Pyrazolo[3,4-d]pyrimidine Derivatives exhibiting anti-Hepatitis B virus activity demonstrates the potential therapeutic applications of pyrimidine derivatives. This suggests that the chemical structure could be a candidate for modification and evaluation as an antiviral agent, given its similarity to the active compounds discussed (El‐Sayed et al., 2009).
Cytotoxic Evaluation
A study on the synthesis and preliminary in vitro cytotoxic evaluation of dihydropyrimidine-2,4(1H,3H)-dione derivatives showcases the compound's potential in cancer research. The creation of new compounds from the specified chemical could lead to discovering novel anticancer agents, given the structural similarity and the ability of pyrimidine derivatives to exhibit cytotoxic activity (Udayakumar et al., 2017).
Safety and Hazards
Mechanism of Action
Target of Action
It has been suggested that this compound and its derivatives have promising antimicrobial and cytotoxic activities . This suggests that the compound may target specific proteins or enzymes in microbial organisms and cancerous cells.
Mode of Action
Given its antimicrobial and cytotoxic activities, it can be inferred that the compound interacts with its targets, possibly leading to the inhibition of essential biological processes in the target organisms or cells .
Biochemical Pathways
Based on its reported antimicrobial and cytotoxic activities, it can be inferred that the compound likely interferes with vital biochemical pathways in microbial organisms and cancerous cells, leading to their death or growth inhibition .
Result of Action
The compound has been reported to exhibit antimicrobial and cytotoxic activities This suggests that the compound’s action results in the death or growth inhibition of microbial organisms and cancerous cells
Properties
IUPAC Name |
6-amino-5-(2-chloroacetyl)-1-propylpyrimidine-2,4-dione | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12ClN3O3/c1-2-3-13-7(11)6(5(14)4-10)8(15)12-9(13)16/h2-4,11H2,1H3,(H,12,15,16) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BFDKKPFDHUYHQY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=C(C(=O)NC1=O)C(=O)CCl)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClN3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001176844 | |
Record name | 6-Amino-5-(2-chloroacetyl)-1-propyl-2,4(1H,3H)-pyrimidinedione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001176844 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.66 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
743444-45-3 | |
Record name | 6-Amino-5-(2-chloroacetyl)-1-propyl-2,4(1H,3H)-pyrimidinedione | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=743444-45-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-Amino-5-(2-chloroacetyl)-1-propyl-2,4(1H,3H)-pyrimidinedione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001176844 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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